2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is an organic compound that belongs to the class of acetamides. It features a fluorophenyl group and a methoxyphenyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves the use of methoxybenzene derivatives and suitable catalysts to ensure the correct positioning of the methoxy group.
Attachment of the fluorophenyl group: This is usually done via a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Continuous flow reactors: for efficient heat and mass transfer.
Automated control systems: to maintain precise reaction conditions.
Purification techniques: such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or alkanes.
Substitution: Can introduce various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, altering cellular responses.
Ion channels: It may modulate ion channels, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide: shares similarities with other acetamides and fluorophenyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-5-3-2-4-18(19)21(10-12-26-13-11-21)15-23-20(24)14-16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUAOUVSZATHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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